7-Hydroxy-4-(hydroxymethyl)-6-methoxyhexahydro-2h-pyrano[4,3-d][1,3]oxazol-2-one
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Overview
Description
7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one is a complex organic compound with a unique structure that includes hydroxyl, methoxy, and oxazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one typically involves multiple steps, including the formation of the pyrano[4,3-d]oxazol ring system. Common synthetic routes may involve the use of starting materials such as hydroxybenzaldehyde derivatives and amino alcohols. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohol derivatives.
Scientific Research Applications
7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescence properties and use in biological assays.
4-Hydroxycoumarin: A precursor to anticoagulant drugs like warfarin.
7-Hydroxy-6H-naphtho[2,3-c]coumarin: Exhibits fluorescence and is used in material science.
Uniqueness
7-Hydroxy-4-(hydroxymethyl)-6-methoxytetrahydro-1H-pyrano[4,3-d]oxazol-2(6H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
52019-14-4 |
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Molecular Formula |
C8H13NO6 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
7-hydroxy-4-(hydroxymethyl)-6-methoxy-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-2-one |
InChI |
InChI=1S/C8H13NO6/c1-13-7-5(11)4-6(3(2-10)14-7)15-8(12)9-4/h3-7,10-11H,2H2,1H3,(H,9,12) |
InChI Key |
PHEHAGYNWNUZEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C2C(C(O1)CO)OC(=O)N2)O |
Origin of Product |
United States |
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